molecular formula C15H19NO3S B1385971 1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one CAS No. 1018302-27-6

1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one

Cat. No.: B1385971
CAS No.: 1018302-27-6
M. Wt: 293.4 g/mol
InChI Key: YLJRGVXGNOSVTP-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one is a chemical compound with the molecular formula C15H19NO3S. It is known for its unique structure, which includes a piperidin-4-one core and a tetrahydronaphthalen-2-ylsulfonyl group.

Preparation Methods

The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one can be compared with other similar compounds, such as:

    1-(Naphthalen-2-ylsulfonyl)piperidin-4-one: This compound lacks the tetrahydro modification, which may affect its chemical reactivity and biological activity.

    1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperidine:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-14-7-9-16(10-8-14)20(18,19)15-6-5-12-3-1-2-4-13(12)11-15/h5-6,11H,1-4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJRGVXGNOSVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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